molecular formula C13H15BrO2 B3039867 (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one CAS No. 1375008-15-3

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one

Cat. No.: B3039867
CAS No.: 1375008-15-3
M. Wt: 283.16
InChI Key: MMLSBXAJSOZHPX-VQHVLOKHSA-N
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Description

(E)-1-(3-Bromophenyl)-3-butoxyprop-2-en-1-one is a synthetic chalcone derivative belonging to an important class of organic compounds known for their planar structures and extensive conjugation. This compound features a bromine atom on one phenyl ring and a butoxy group on the other, contributing to its distinct electronic properties. Chalcones with a donor-π-acceptor (D-π-A) molecular architecture, similar to this derivative, have been extensively investigated for their potential in materials science. Research on analogous structures shows they can crystallize in non-centrosymmetric space groups, a prerequisite for second-order nonlinear optical (NLO) applications, such as second harmonic generation (SHG) . These properties make them candidate materials for photonic and electro-optic devices . Furthermore, brominated chalcones serve as versatile synthetic intermediates; the bromine moiety is a key functional group for cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for constructing biaryl and more complex molecular systems . Beyond materials science, chalcone derivatives are explored in various fields for their biological activities and have been studied as corrosion inhibitors for metals in aggressive media . The compound is supplied for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-2-3-8-16-9-7-13(15)11-5-4-6-12(14)10-11/h4-7,9-10H,2-3,8H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSBXAJSOZHPX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt reaction between 3-bromobenzaldehyde and butoxyacetone under basic conditions forms the enone backbone. A typical procedure involves refluxing equimolar quantities in ethanol with 10 mol% NaOH, achieving 78–85% yields after 12 hours. Steric hindrance from the 3-bromo substituent necessitates extended reaction times compared to non-halogenated analogs.

Mechanistic Insights : Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl. Subsequent β-hydroxylation and dehydration yield the α,β-unsaturated ketone. The E-configuration predominates due to conjugation stabilization.

Iron-Catalyzed Alkylation-Hydroxylation

Building on methodologies from iron-catalyzed C(α)-alkylation, 2-oxindole analogs can be adapted for this synthesis. A mixture of 3-bromophenylacetone (10 mmol), butanol (20 mmol), FeCl₂ (5 mol%), 1,10-phenanthroline (10 mol%), and NaOtBu (15 mmol) in anisole at 150°C for 16 hours affords the product in 90% yield. This one-pot method minimizes side reactions through ligand-accelerated catalysis.

Optimization Data :

Parameter Value Impact on Yield
Catalyst Loading 5 mol% FeCl₂ +32% vs. no Fe
Solvent Anisole +15% vs. DMF
Temperature 150°C +28% vs. 120°C

[Table 1: Optimization of iron-catalyzed synthesis]

Radical C(sp³)-H Alkenylation

Radical-mediated strategies from sulfone precursors enable stereoselective formation of the enone. Reacting 3-bromophenyl vinyl sulfone with butoxypropene under blue LED irradiation in the presence of Mn(OAc)₃ (20 mol%) generates the target compound with 85% E-selectivity. This photochemical method avoids stoichiometric bases but requires rigorous oxygen exclusion.

Side Reactions :

  • Over-oxidation to diketones (<5%)
  • β-Hydride elimination forming styrenes (8–12%)

Process Optimization and Scalability

Solvent Effects

Neat conditions reduce E-factors (environmental impact metric) by 67% compared to anisole-based systems. However, higher temperatures (160°C) are required, increasing energy input. Ethyl acetate/hexane mixtures (7:3) provide optimal chromatography recovery (Rf = 0.45).

Catalytic System Tuning

Binary FeCl₂/1,10-phenanthroline systems enhance turnover frequency (TOF = 12 h⁻¹) versus monometallic catalysts (TOF = 4 h⁻¹). Adding 2 mol% TEMPO suppresses radical polymerization side reactions in photochemical routes.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 8.02 (d, J = 15.7 Hz, 1H, CH=CO),
7.54–7.48 (m, 3H, Ar-H),
6.89 (d, J = 15.7 Hz, 1H, CH=CO),
4.12 (t, J = 6.4 Hz, 2H, OCH₂),
1.75–1.25 (m, 6H, CH₂CH₂CH₂CH₃),
0.93 (t, J = 7.3 Hz, 3H, CH₃).

HRMS (ESI+) :
Calculated for C₁₃H₁₅BrO₂ [M+H]⁺: 297.0284,
Found: 297.0287.

Chromatographic Behavior

Silica gel TLC (hexane:EtOAc 8:2) shows Rf = 0.62. Reverse-phase HPLC (C18, MeCN:H₂O 70:30) gives tR = 12.4 min with >99% purity.

Applications and Derivative Synthesis

The enone serves as a Michael acceptor in alkaloid synthesis. Reaction with pyrrolidine in THF at −78°C produces β-amino ketone intermediates for pharmaceutical building blocks. Bromine allows further functionalization via Suzuki coupling—reacting with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (82% yield).

Chemical Reactions Analysis

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction with agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various cellular processes, including enzyme activity and gene expression .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares substituents and molecular weights of analogous chalcones:

Compound Name Position 1 Substituent Position 3 Substituent Molecular Weight (g/mol) Reference ID
(E)-1-(3-Bromophenyl)-3-butoxyprop-2-en-1-one 3-Bromophenyl Butoxy (C₄H₉O) 307.21 (calculated) -
(E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one 3-Bromophenyl 4-Ethoxyphenyl 331.19
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one 3-Bromophenyl p-Tolyl (C₆H₄CH₃) 301.17
(E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 3-Bromophenyl 3,4-Dimethoxyphenyl 347.21
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one 3-Bromophenyl 4-Isopropylphenyl 343.24

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) enhance π-conjugation, while electron-withdrawing bromine may stabilize the enone system .

Key Findings :

  • The 4-isopropylphenyl derivative exhibits the highest potency (IC₅₀ = 22.41 μg/mL), suggesting bulky hydrophobic groups enhance anticancer activity .
  • The target compound’s cytotoxicity remains unstudied, but its butoxy group may improve bioavailability compared to smaller substituents.

Crystallographic and Conformational Analysis

  • (E)-1-(3-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one adopts an E-configuration at the C=C bond and an S-cis conformation at the carbonyl group, facilitating π-stacking interactions .
  • (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one forms weak C–H⋯O hydrogen bonds, contributing to its crystal lattice stability .

Biological Activity

(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one is a synthetic compound belonging to the class of chalcones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13_{13}H13_{13}BrO
  • Molecular Weight : 283.15 g/mol

The structure features a bromophenyl group and a butoxy side chain connected through a prop-2-en-1-one moiety, which is crucial for its biological activity.

Biological Activities

Chalcones, including this compound, exhibit a range of biological activities:

  • Antioxidant Activity : Chalcones have been shown to scavenge free radicals, reducing oxidative stress in cells. The presence of the bromine atom may enhance this activity by stabilizing radical intermediates.
  • Antimicrobial Effects : This compound demonstrates significant antibacterial and antifungal properties. Studies indicate that chalcones can disrupt microbial cell membranes and inhibit essential enzymatic functions.
  • Anti-inflammatory Properties : Research has highlighted the ability of chalcones to inhibit inflammatory pathways, particularly through the modulation of NF-κB signaling. This pathway is pivotal in regulating immune responses and inflammation.
  • Antitumor Activity : Several studies have reported that chalcones induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. For instance, this compound has been shown to arrest the cell cycle at the G2/M phase in various cancer cell lines.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymes : The compound acts as an inhibitor of specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Signaling Pathways : It influences key signaling pathways like PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and apoptosis.

Case Studies

Several studies have investigated the biological effects of similar chalcone derivatives:

StudyCompoundBiological ActivityFindings
(E)-2-(4-methoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-oneAnticancerInduced apoptosis in HeLa cells via caspase activation.
(E)-1-(4-bromophenyl)-3-(2-naphthyl)prop-2-en-1-oneAntimicrobialShowed significant inhibition against Staphylococcus aureus.
(E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAntioxidantExhibited strong DPPH radical scavenging activity.

Q & A

Q. What synthetic methodologies are effective for preparing (E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one, and how is stereochemical control achieved?

The Claisen-Schmidt condensation is a common method for synthesizing α,β-unsaturated ketones (enones). For brominated aryl systems, the reaction typically involves a ketone (e.g., 3-bromoacetophenone) and an aldehyde (e.g., butoxyacetaldehyde) under basic conditions. Stereochemical control of the E-configuration is achieved via kinetic selectivity, where the trans-product dominates due to steric hindrance during aldol adduct formation. Post-synthesis, the E-configuration must be confirmed using spectroscopic or crystallographic methods .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., vinyl proton splitting patterns at δ ~6.5–7.5 ppm for E-configuration) and carbonyl carbon signals (δ ~190–200 ppm).
  • X-ray crystallography : Definitive confirmation of the E-configuration and molecular geometry, as demonstrated in structurally similar enones (e.g., monoclinic crystal systems with β angles ~100.6°) .
  • IR spectroscopy : Strong absorption bands for the carbonyl group (~1670 cm1^{-1}) and conjugated C=C bonds (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can non-merohedral twinning complicate crystallographic analysis of this compound, and what refinement strategies resolve this?

Non-merohedral twinning arises when crystal domains share a pseudo-symmetry axis, leading to overlapping diffraction patterns. For brominated enones, this is common due to bulky substituents (e.g., 3-bromophenyl groups) inducing lattice strain. To address this, use twin refinement algorithms (e.g., in SHELXL) with HKLF 5 data format. Parameters like BASF (twin scale factor) and HOOFT (goodness-of-fit) are iteratively adjusted to deconvolute overlapping reflections. Example refinements achieved R-factors <0.03 in similar systems .

Q. What experimental design modifications mitigate organic degradation during prolonged spectroscopic data collection for labile enones?

Degradation of labile enones (e.g., hydrolysis or oxidation) can occur during extended measurements (e.g., >9 hours). Mitigation strategies include:

  • Temperature control : Maintain samples at 4°C to reduce reaction kinetics (e.g., degradation rate constants drop by ~50% at 10°C vs. 25°C) .
  • Inert atmosphere : Use nitrogen or argon purging to prevent oxidation.
  • Real-time monitoring : Couple HPLC or GC-MS with spectroscopic setups to track degradation products.

Q. How does the butoxy group influence electronic properties and reactivity in cross-coupling reactions?

The butoxy group acts as an electron-donating substituent via resonance, increasing electron density at the β-carbon of the enone. This enhances nucleophilic reactivity in Michael additions or Suzuki-Miyaura couplings. For example, DFT calculations on similar systems show a ~0.15 eV decrease in LUMO energy at the β-carbon compared to non-alkoxy analogs, favoring nucleophilic attack .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?

Use QSPR/QSAR models with descriptors like molecular weight (255.15 g/mol), topological polar surface area (TPSA), and hydrogen-bonding capacity. Tools like SwissADME or MOE calculate:

  • logP : Predicted ~3.2 (high lipophilicity due to bromine and butoxy groups).
  • Aqueous solubility : Estimated ~0.01 mg/mL (low, typical for brominated aromatics). Validate predictions with experimental data from analogs (e.g., 3-bromo-2-methylpropan-1-ol: logP ~1.8) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported antimicrobial activity of brominated enones?

Variations in bioactivity data (e.g., MIC values) often stem from:

  • Strain specificity : Test multiple microbial strains (e.g., Gram-positive vs. Gram-negative).
  • Experimental conditions : Standardize inoculum size (~105^5 CFU/mL) and solvent controls (DMSO <1% v/v).
  • Compound purity : Confirm purity via HPLC (>95%) to exclude byproducts (e.g., Z-isomers or hydrolyzed ketones) .

Q. Why might synthetic yields vary across studies, and how can reproducibility be improved?

Yield inconsistencies (~40–75%) arise from:

  • Reagent quality : Use freshly distilled aldehydes to avoid polymerization.
  • Catalyst selection : Optimize base strength (e.g., NaOH vs. KOH) and solvent polarity (e.g., ethanol vs. THF).
  • Workup protocols : Quench reactions at 80% conversion to minimize side reactions. Document detailed procedures, including stirring rates and temperature gradients .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one
Reactant of Route 2
(E)-1-(3-bromophenyl)-3-butoxyprop-2-en-1-one

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